molecular formula C20H17N5O2 B2803302 3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034503-94-9

3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2803302
CAS No.: 2034503-94-9
M. Wt: 359.389
InChI Key: FGWYRHUATIBCQK-UHFFFAOYSA-N
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Description

3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a unique combination of isoquinoline, piperidine, and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common approach is to start with the preparation of the isoquinoline-1-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(isoquinoline-1-carbonyl)piperidine. This intermediate is subsequently reacted with 3-hydroxy-2-pyrazinecarbonitrile under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis on a larger scale.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology: In biological research, it is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, it is explored for its use in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can intercalate with DNA, while the piperidine and pyrazine rings can interact with proteins, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • 3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carboxamide
  • 3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-methanol

Comparison: Compared to its analogs, 3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibits unique properties due to the presence of the nitrile group, which can participate in additional chemical reactions, enhancing its versatility in synthetic applications. Its structural features also contribute to its distinct biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[1-(isoquinoline-1-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c21-12-17-19(24-10-9-22-17)27-15-5-3-11-25(13-15)20(26)18-16-6-2-1-4-14(16)7-8-23-18/h1-2,4,6-10,15H,3,5,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWYRHUATIBCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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